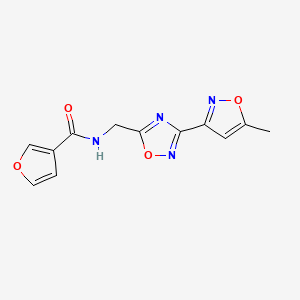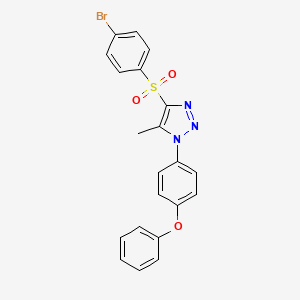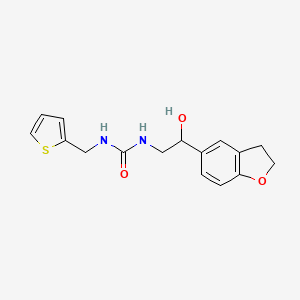![molecular formula C20H19N5O2 B2587484 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797710-52-1](/img/structure/B2587484.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Aplicaciones Científicas De Investigación
PI3Kδ Inhibition for Respiratory Diseases
This compound has been identified as a potent inhibitor of Phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ plays a crucial role in the immune system, and its overactivity is linked to various disorders, including inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective PI3Kδ inhibitor, this compound could be developed into a novel therapeutic agent, particularly as an inhaled medication for asthma prevention.
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have shown promise as novel inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a key protein involved in cell cycle regulation, and its inhibition is a potential strategy for cancer treatment. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as cancer therapeutics.
Fluorescent Probes for Biological Imaging
The pyrazolo[1,5-a]pyrimidine scaffold is advantageous for developing fluorescent probes due to its photophysical properties . These compounds can be used as tools for studying intracellular processes, acting as chemosensors, and tracking the progress of organic materials. With tunable absorption and emission behaviors, they can serve as solid-state emitters for optical applications, comparable to commercial probes like coumarin and rhodamine.
Molecular Sensing
Due to the presence of heteroatoms and the ability to chelate ions, pyrazolo[1,5-a]pyrimidines-based compounds are suitable for ionic and molecular sensing applications . They can be used to detect the presence of specific ions or molecules, which is valuable in environmental monitoring, diagnostics, and research.
Optoelectronic Devices
The electronic structure of these compounds allows them to be used in optoelectronic devices . Their solid-state emission intensities and stability make them candidates for organic light-emitting diodes (OLEDs) and other devices that require fluorescent materials.
Synthetic Methodology Development
The compound’s synthetic versatility opens up possibilities for developing greener and more efficient synthetic methodologies . This can lead to the creation of a variety of structurally diverse compounds with potential applications across different fields of chemistry and materials science.
Direcciones Futuras
The future directions for “N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .
Mecanismo De Acción
Target of Action
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide is a chemical compound that has been studied for its potential applications in various fields.
Mode of Action
These compounds bind with DDR1 and are significantly less potent in suppressing the kinase activities of other proteins .
Pharmacokinetics
Propiedades
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14-10-19-22-12-15(13-25(19)23-14)6-5-9-21-20(26)17-11-18(27-24-17)16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWZTCNDALRRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)



![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)
![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)
![3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2587423.png)
